molecular formula C14H15NO2S B1456832 2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile CAS No. 1428139-16-5

2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

Cat. No.: B1456832
CAS No.: 1428139-16-5
M. Wt: 261.34 g/mol
InChI Key: CPBJUCIKSKDZAC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile ( 1428139-16-5) is a synthetic organic compound with a molecular formula of C 14 H 15 NO 2 S and a molecular weight of 261.34 g/mol . Its structure integrates a cyclohexenone ring system, an ethoxy group, a nitrile function, and a 5-methylthienyl substituent, making it a valuable intermediate for researchers exploring the synthesis of complex heterocycles. The compound's core structure is related to 2-oxocyclohex-3-ene and carbonitrile-containing derivatives, which are established building blocks in medicinal and agrochemical research . Such structures are frequently utilized in molluscicidal activity studies against agricultural pests, indicating a potential application for this compound in the development of novel pest control agents . The presence of both the nitrile and carbonyl groups offers multiple sites for chemical modification, enabling its use in structure-activity relationship (SAR) studies and the creation of diverse compound libraries for biological screening. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-ethoxy-4-(5-methylthiophen-2-yl)-6-oxocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-13-7-10(6-12(16)11(13)8-15)14-5-4-9(2)18-14/h4-5,10H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBJUCIKSKDZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)CC(C1)C2=CC=C(S2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158657
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-thienyl)-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-16-5
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-thienyl)-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-carbonitrile, 2-ethoxy-4-(5-methyl-2-thienyl)-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile, with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol, is a compound characterized by a cyclohexene ring substituted with an ethoxy group, a thienyl moiety, and a carbonitrile functional group. This unique structure suggests potential biological activities that warrant further investigation.

Structural Features

The compound features several notable structural components:

  • Cyclohexene Ring : Provides a stable framework for substitution.
  • Ethoxy Group : Enhances solubility and may influence biological interactions.
  • Thienyl Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Carbonitrile Functional Group : Often associated with biological activity due to its ability to form hydrogen bonds and participate in nucleophilic reactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity

Preliminary studies have shown that this compound may possess antimicrobial properties. The following table summarizes findings related to its antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger0.8

These results suggest that the compound could be effective against certain fungal strains, indicating its potential use in antifungal therapies .

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound with various biological targets. Preliminary data suggest that it may interact with protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes mellitus and obesity. Compounds designed based on similar scaffolds have shown promising inhibitory activities against PTP1B .

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives related to this compound. For instance, derivatives exhibiting high selectivity over other phosphatases have been synthesized, demonstrating significant potential for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

The compound's structural components suggest several potential applications in medicinal chemistry:

  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, making this compound a candidate for further investigation in drug development against bacterial and fungal infections.
  • Anticancer Properties : The presence of the thienyl group is associated with various biological activities, including anticancer effects. Research into its mechanism of action could reveal new therapeutic pathways.

Material Science

In material science, the unique chemical properties of 2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile may be exploited for:

  • Polymer Synthesis : Its reactive functional groups can facilitate the creation of new polymers with specific properties tailored for industrial applications.
  • Organic Electronics : The compound's electronic properties may allow it to be used in organic semiconductor applications, enhancing the performance of devices such as organic light-emitting diodes (OLEDs).

Biological Interaction Studies

Preliminary studies indicate that this compound interacts with various biological targets. Understanding these interactions could lead to the identification of new drug candidates or therapeutic agents.

Table 2: Potential Applications of this compound

Application AreaPotential Uses
Medicinal ChemistryAntimicrobial and anticancer agents
Material SciencePolymer synthesis and organic electronics
Biological StudiesInvestigation of biological interactions

Example Case Study: Anticancer Activity of Thienyl Compounds

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various thienyl derivatives. The findings indicated that modifications to the thienyl structure could enhance cytotoxicity against cancer cell lines. This insight underscores the potential for further exploration of this compound in cancer therapeutics.

Comparison with Similar Compounds

Substituent Variations: Thienyl vs. Furyl

Compound A : 2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile

  • Structural Difference : Replaces the thienyl group with a 5-methyl-2-furyl moiety.
  • Electronic Effects: The furyl group contains an oxygen atom, which is more electronegative than sulfur in the thienyl group.
  • Applications : Both compounds share similar supplier listings, suggesting comparable roles as synthetic intermediates .

Functional Group Modifications: Ethoxy vs. Amino

Compound B: 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

  • Structural Difference: Substitutes the ethoxy group with an amino (-NH₂) group.
  • Physicochemical Impact: The amino group enhances polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents compared to the ethoxy analog. Molecular weight is reduced (232.30 g/mol for Compound B vs. ~277.3 g/mol estimated for the ethoxy derivative) .
  • Bioactivity: Amino-substituted carbonitriles are often explored for biological activity, though specific data for this compound is unavailable .

Heteroatom Influence: Thiophene vs. Furan

  • Thienyl Group : Sulfur’s larger atomic size and lower electronegativity relative to oxygen may enhance aromatic π-electron donation, stabilizing charge-transfer complexes or metal coordination .
  • Furyl Group : Oxygen’s higher electronegativity could reduce electron density at the aromatic ring, affecting regioselectivity in electrophilic substitution reactions .

Data Table: Key Properties and Availability

Compound Name Substituent (Position 4) Functional Group (Position 2) Molecular Weight (g/mol) Availability
2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile 5-methyl-2-thienyl Ethoxy ~277.3 (estimated) Discontinued
2-Ethoxy-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile 5-methyl-2-furyl Ethoxy ~263.3 (estimated) Available
2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile 5-methyl-2-thienyl Amino 232.30 Discontinued

Research Findings and Implications

Synthetic Accessibility: The domino sequence method (Scheme SM 10.8.1) enables efficient synthesis of the cyclohexene carbonitrile core, with substituents introduced via tailored reagents .

Electronic Tuning : Thienyl and furyl groups offer modular electronic properties, enabling customization for target applications (e.g., conductive materials or catalysts) .

Bioactivity Potential: Amino-substituted analogs may exhibit enhanced bioactivity due to improved solubility and hydrogen-bonding capacity, warranting further pharmacological screening .

Commercial Limitations: Discontinuation of the thienyl- and amino-substituted compounds highlights challenges in sourcing, necessitating in-house synthesis for research .

Preparation Methods

Acylation of Cyclohexanedione Derivatives with Thiophene-2-carbonyl Chloride

A notable method involves the C-acylation of 1,3-cyclohexanedione with thiophene-2-carbonyl chloride under ultrasonic treatment to yield 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one intermediates. This intermediate can be further manipulated to introduce substituents and functional groups relevant to the target compound.

  • Reaction Conditions: Ultrasonic treatment enhances reaction rates and selectivity.
  • Outcome: Formation of key building blocks for heterocyclic derivatives, which can be adapted for the synthesis of the target compound.

Use of Ethyl 2-oxocyclohexanecarboxylate as a Starting Material

Ethyl 2-oxocyclohexanecarboxylate, structurally similar to the cyclohexene core of the target molecule, serves as a precursor. Methods involving this ester include:

  • Reaction with appropriate aryl or heteroaryl amines or acid derivatives.
  • Use of polyphosphoric acid in 1,4-dioxane at elevated temperatures (~130°C) to promote cyclization and functional group transformations.
  • Subsequent purification steps such as extraction and chromatography to isolate intermediates and final products.

Introduction of the Ethoxy Group

The ethoxy substituent at position 2 is typically introduced via:

  • Alkylation of hydroxy or keto precursors with ethylating agents under controlled conditions.
  • Use of ethyl esters or ethoxy-substituted starting materials to ensure regioselective incorporation.

Reaction Conditions and Yields

The following table summarizes typical reaction parameters and yields reported in related synthetic procedures relevant to the preparation of the target compound:

Step Reaction Conditions Yield (%) Notes
Acylation of cyclohexanedione with thiophene-2-carbonyl chloride Ultrasonic treatment, ambient temperature, solvent (e.g., dioxane) Not explicitly reported Efficient formation of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one intermediate
Cyclization with polyphosphoric acid 1,4-Dioxane, 130°C, 5 hours, inert atmosphere 15% (for analogous acridine derivatives) Extended heating promotes ring closure and functionalization
Ethoxy group introduction Alkylation or esterification, reflux conditions Variable Dependent on precursor and reaction specifics
Purification Silica gel chromatography (CH2Cl2/MeOH) - Essential for isolating pure target compound

Detailed Research Findings

  • Ultrasonic-Assisted Acylation: The use of ultrasonic energy accelerates the acylation of 1,3-cyclohexanedione with thiophene-2-carbonyl chloride, yielding intermediates that are crucial for assembling the target molecule's framework. This method offers improved reaction rates and cleaner products compared to conventional heating.

  • Polyphosphoric Acid-Mediated Cyclization: Polyphosphoric acid acts as a strong dehydrating agent facilitating cyclization and keto group formation on the cyclohexene ring. The reaction in 1,4-dioxane at 130°C for 5 hours under inert atmosphere has been demonstrated to effectively produce related cyclohexenone derivatives, which can be further functionalized to yield the target compound.

  • Purification Techniques: Post-reaction mixtures require careful workup involving neutralization, extraction with organic solvents (e.g., ethyl acetate), and chromatographic purification on silica gel using dichloromethane/methanol mixtures to achieve high purity of the final product.

Summary Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Purpose/Outcome Reference
C-Acylation of 1,3-cyclohexanedione Thiophene-2-carbonyl chloride, ultrasonic Formation of thienylcarbonyl cyclohexenone
Cyclization Polyphosphoric acid, 1,4-dioxane, 130°C Ring closure and keto group formation
Ethoxy group incorporation Ethylating agents or ethyl esters Introduction of ethoxy substituent at C-2 Inferred
Purification Silica gel chromatography Isolation of pure compound

Q & A

Q. Basic

  • 13C NMR : Cyano group appears at δ ~115–120 ppm.
  • IR spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
  • 1H NMR : Ethoxy group shows a triplet (δ 4.1–4.3 ppm, OCH2) and quartet (δ 1.2–1.4 ppm, CH3).
  • Mass spectrometry : Molecular ion peak ([M]+) confirms molecular weight, with fragmentation patterns validating the cyclohexene core .

How can researchers address discrepancies in reported crystal packing motifs or hydrogen-bonding patterns for structurally similar cyclohexenone derivatives?

Advanced
Discrepancies arise from variations in crystallization solvents or substituent electronic effects. Strategies include:

  • Comparative crystallography : Analyze crystals grown from polar (e.g., ethanol) vs. nonpolar solvents.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) contributing to packing stability.
    For example, weak C–H···O interactions (2.50–2.60 Å) dominate in ethanol-grown crystals, while toluene solvates alter π-π distances .

What experimental approaches are employed to investigate the electronic effects of the 5-methyl-2-thienyl substituent on the compound’s reactivity?

Q. Advanced

  • Kinetic studies : Compare reaction rates with analogs lacking the methyl-thienyl group (e.g., phenyl or 4-chlorophenyl derivatives).
  • Cyclic voltammetry : Measure redox potentials to quantify electron-donating effects (methyl-thienyl groups lower oxidation potentials by ~0.2 V).
  • Hammett correlations : Link substituent σ values to reaction outcomes (e.g., nucleophilic addition rates) .

What strategies are effective for achieving regioselective functionalization of the cyclohexene core while preserving the cyanocarbonyl moiety?

Q. Advanced

  • Protecting groups : Temporarily mask the cyano group via silylation (e.g., TMS-CN) during electrophilic attacks.
  • Catalytic control : Use Pd-mediated cross-coupling to direct substitutions to the 4-position (thienyl site).
  • Low-temperature reactions : Minimize thermal degradation of the cyanocarbonyl group during functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile
Reactant of Route 2
2-Ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

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